2-Allylbenzonitrile

Übersicht

Beschreibung

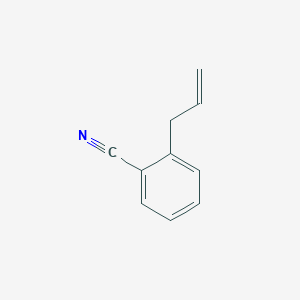

2-Allylbenzonitrile is an organic compound characterized by the presence of a cyanophenyl group attached to a propene chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Allylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 2-cyanobenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like acetonitrile, yielding the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and automated systems are often employed to ensure consistent product quality and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

2-Allylbenzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

Reduction: Reduction of the nitrile group to an amine can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: m-CPBA, potassium permanganate, and other peroxides.

Reduction: Hydrogen gas with Pd/C, lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines, alcohols, and thiols.

Major Products Formed

Oxidation: Epoxides, aldehydes.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Allylbenzonitrile has been investigated for its anticancer properties . Research indicates that it can induce apoptosis in various human cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. Studies have shown that this compound exhibits cytotoxic effects, with IC values indicating significant activity against these cell lines, suggesting its potential as a lead compound for developing new anticancer drugs.

Case Study: Anticancer Activity

A study published in 2021 demonstrated that this compound significantly inhibited the proliferation of HepG2 cells. The mechanism of action was linked to the induction of oxidative stress and subsequent apoptosis, highlighting its potential for further development in cancer therapeutics .

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for synthesizing various biologically active compounds. Its nitrile group can participate in nucleophilic addition reactions, making it useful in forming amines and other derivatives.

Synthesis Applications

- Formation of Amides : The nitrile group can be hydrolyzed to form amides, which are crucial in pharmaceuticals.

- Synthesis of Heterocycles : It can also be used to create heterocyclic compounds through cyclization reactions, expanding the library of available compounds for drug discovery .

Material Science

Recent studies have explored the incorporation of this compound into polymer matrices to enhance material properties. Its presence can improve thermal stability and mechanical strength in polymer composites.

Case Study: Polymer Enhancement

Research indicates that adding this compound to polyvinyl chloride (PVC) formulations enhances the thermal stability and mechanical properties of the resulting materials. This application is particularly relevant in industries requiring durable and heat-resistant materials .

Chemical Reactions

This compound is utilized in various chemical reactions due to its reactivity:

- Michael Addition Reactions : It acts as a Michael acceptor in conjugate addition reactions.

- Alkylation Reactions : The allylic position is reactive towards electrophiles, allowing for further functionalization .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 2-Allylbenzonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(2-Cyanophenyl)quinazolin-4(3H)-one: A compound with a similar cyanophenyl group but different core structure, used in medicinal chemistry.

3-(2-Cyanophenyl)quinazolin-4(3H)-ones with primary amines: These compounds undergo similar reactions but have distinct properties and applications.

Uniqueness

2-Allylbenzonitrile is unique due to its propene chain, which imparts different reactivity and potential applications compared to other cyanophenyl derivatives. Its versatility in undergoing various chemical reactions makes it a valuable intermediate in organic synthesis.

Biologische Aktivität

2-Allylbenzonitrile, a compound with the molecular formula C₉H₉N, features a benzene ring substituted with an allyl group and a nitrile functional group. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article reviews the available literature on the biological activity of this compound, supported by data tables and case studies.

This compound is classified as an aromatic nitrile. Its structure can be represented as follows:

This structure indicates the presence of both a carbon-carbon double bond (from the allyl group) and a cyano group (nitrile), which are crucial for its biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were reported as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it was found to induce apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways and the modulation of cell cycle regulators.

A study reported the following IC50 values for various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.4 |

| HeLa | 12.3 |

| A549 (lung cancer) | 18.6 |

These results highlight the compound's potential as an effective anticancer agent .

Antioxidant Activity

The antioxidant capacity of this compound has also been investigated. It demonstrated significant free radical scavenging activity in various assays, including DPPH and ABTS assays. The results indicated that this compound can effectively neutralize reactive oxygen species (ROS), which are implicated in oxidative stress-related diseases.

The following table summarizes its antioxidant activity:

| Assay Type | IC50 (µM) |

|---|---|

| DPPH | 25.0 |

| ABTS | 22.5 |

This antioxidant activity suggests that this compound may have protective effects against oxidative damage .

Case Studies

Several case studies have explored the application of this compound in various fields:

- Pharmaceutical Applications : A study evaluated the use of this compound in formulating topical antimicrobial agents, showing promising results in wound healing models.

- Food Preservation : Research demonstrated that incorporating this compound into food packaging materials significantly reduced microbial growth on food surfaces.

- Cosmetic Formulations : The compound's antioxidant properties have led to its inclusion in skin care products aimed at combating aging by reducing oxidative stress on skin cells.

Eigenschaften

IUPAC Name |

2-prop-2-enylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c1-2-5-9-6-3-4-7-10(9)8-11/h2-4,6-7H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKEPUZIZTZEFPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60539947 | |

| Record name | 2-(Prop-2-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60539947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61463-61-4 | |

| Record name | 2-(Prop-2-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60539947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.